

Spectroscopic Analysis of Mixidine: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Mixidine**

Cat. No.: **B1213034**

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Disclaimer: Publicly available spectroscopic data for a compound specifically named "**Mixidine**" is limited. This technical guide therefore utilizes a representative model compound, 1-methyl-4-phenylpiperidine, which is structurally plausible for a molecule that might be named **Mixidine**, to illustrate the principles and data interpretation of a comprehensive spectroscopic analysis. The data presented herein is a composite of typical values obtained from spectral databases and published literature for this model compound.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of our model compound, referred to herein as **Mixidine**.

Molecular Structure of Model Compound (Mixidine)

Systematic Name: 1-methyl-4-phenylpiperidine Molecular Formula: C₁₂H₁₇N Molecular Weight: 175.27 g/mol

Chemical structure of 1-methyl-4-phenylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.^[1] For **Mixidine**, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Data

The ^1H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ^1H NMR Spectroscopic Data for **Mixidine** (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.28 - 7.35	m	2H	H-meta (Phenyl)
7.20 - 7.26	m	3H	H-ortho, H-para (Phenyl)
3.00 - 3.10	m	2H	H-2e, H-6e
2.35	s	3H	N- CH_3
2.10 - 2.20	m	2H	H-2a, H-6a
1.80 - 1.90	m	2H	H-3e, H-5e
1.65 - 1.75	m	3H	H-3a, H-5a, H-4

m = multiplet, s = singlet

^{13}C NMR Data

The ^{13}C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Table 2: ^{13}C NMR Spectroscopic Data for **Mixidine** (125 MHz, CDCl_3)[2][3]

Chemical Shift (δ) ppm	Assignment
145.8	C-ipso (Phenyl)
128.4	C-meta (Phenyl)
126.8	C-ortho (Phenyl)
126.2	C-para (Phenyl)
55.6	C-2, C-6
46.5	N-CH ₃
42.5	C-4
34.2	C-3, C-5

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR spectra.

- Sample Preparation:
 - Weigh approximately 5-10 mg of the **Mixidine** sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[\[4\]](#)[\[5\]](#)
 - The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift referencing.
 - Transfer the solution to a clean, dry 5 mm NMR tube.[\[4\]](#)
- Instrument Parameters (for a 500 MHz Spectrometer):
 - ¹H NMR:
 - Pulse Program: Standard single-pulse (zg30)
 - Acquisition Time: ~3 seconds
 - Relaxation Delay: 2 seconds

- Number of Scans: 16
- Spectral Width: 16 ppm
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse (zgpg30)
 - Acquisition Time: ~1 second
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024
 - Spectral Width: 240 ppm
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal (0.00 ppm).
 - Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[6\]](#)

IR Absorption Data

The IR spectrum of **Mixidine** will show characteristic absorptions for its aromatic and aliphatic C-H bonds, as well as C-N and C-C bonds.

Table 3: FT-IR Spectroscopic Data for **Mixidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3025	Medium	Aromatic C-H stretch
2920, 2850	Strong	Aliphatic C-H stretch (piperidine ring)
2780	Medium	Bohlmann bands (C-H antiperiplanar to N lone pair)
1600, 1495, 1450	Medium	Aromatic C=C skeletal vibrations
1130	Medium	C-N stretch
750, 700	Strong	Monosubstituted benzene C-H out-of-plane bend

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.^[7]

- Sample Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol.
 - Place a small amount of the solid **Mixidine** sample directly onto the ATR crystal.^[7]
- Instrument Parameters:
 - Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.^[8]
 - Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
 - Scan the sample over a range of 4000 to 400 cm⁻¹.

- Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Resolution: 4 cm^{-1} .
- Data Processing:
 - The instrument software will automatically perform a background subtraction.
 - Identify and label the major absorption peaks in the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.^[9]

Mass Spectrometry Data

Electron Ionization (EI) is a common technique that causes fragmentation of the molecule, providing a characteristic "fingerprint".

Table 4: Mass Spectrometry Data for **Mixidine** (EI-MS)

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
175	40	$[\text{M}]^+$ (Molecular Ion)
174	25	$[\text{M}-\text{H}]^+$
117	100	$[\text{M} - \text{C}_4\text{H}_8]^+$ (Loss of butylene via McLafferty-type rearrangement)
91	30	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
58	85	$[\text{C}_3\text{H}_8\text{N}]^+$ (α -cleavage fragment)

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds like **Mixidine**.

- Sample Preparation:

- Prepare a dilute solution of **Mixidine** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.[10]
- If necessary, filter the solution to remove any particulate matter.[10]
- Transfer the solution to an autosampler vial.

- Instrument Parameters:

- Gas Chromatograph (GC):

- Injector Temperature: 250 °C
- Column: Standard nonpolar column (e.g., DB-5ms)
- Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
- Carrier Gas: Helium

- Mass Spectrometer (MS):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole
- Scan Range: m/z 40-500

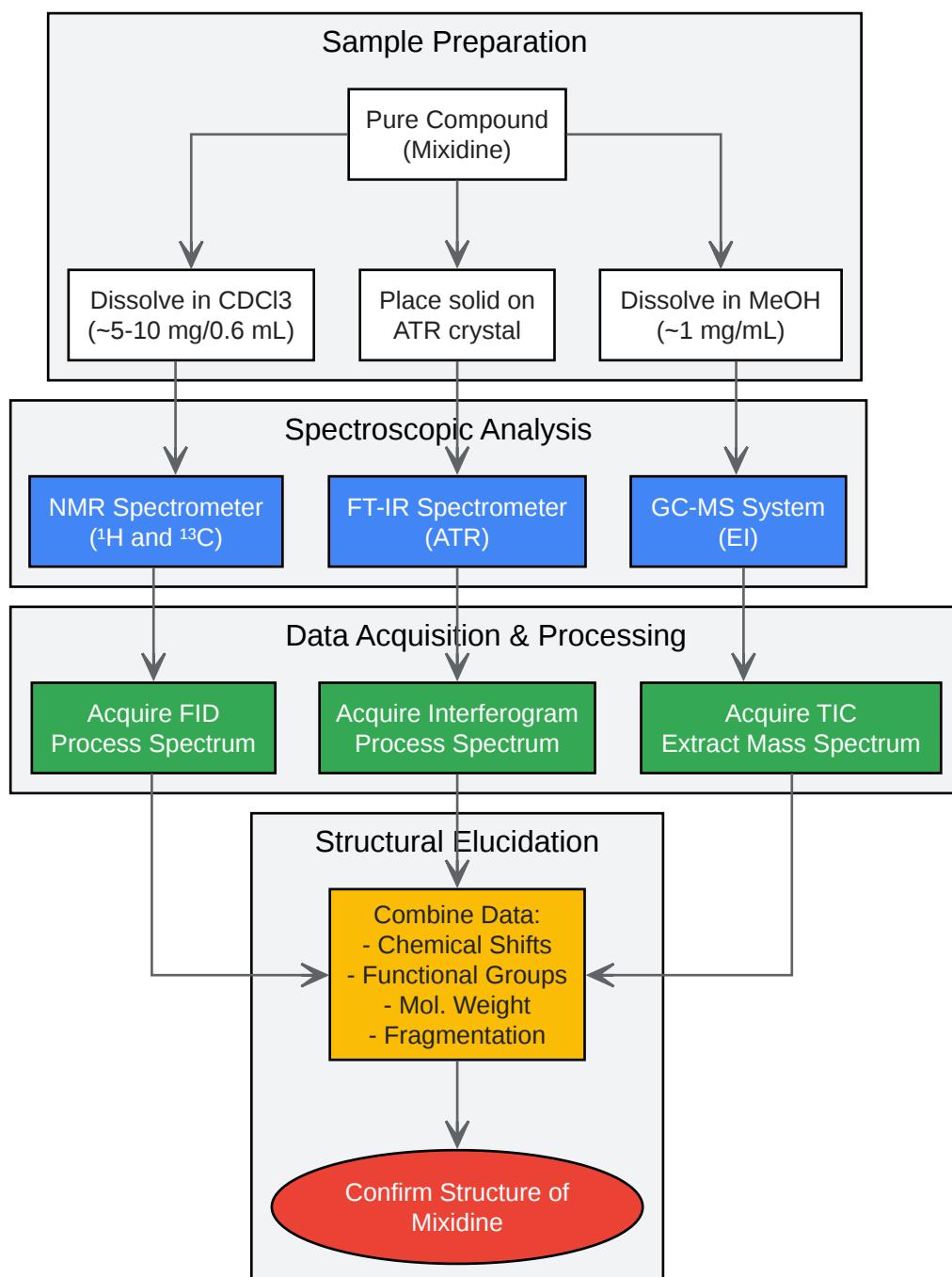
- Data Analysis:

- Identify the peak corresponding to **Mixidine** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.

- Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a novel compound like **Mixidine**.



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Caption: Workflow for the spectroscopic analysis of **Mixidine**.

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